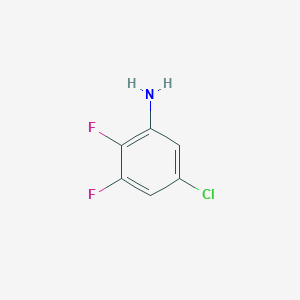

5-Chloro-2,3-difluoroaniline

Description

It features a benzene ring substituted with chlorine at position 5 and fluorine atoms at positions 2 and 2. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .

Properties

IUPAC Name |

5-chloro-2,3-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSECOXGMKLKTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps and Conditions

- Fluorination : The precursor is treated with a mixture of cesium fluoride (CsF) and potassium fluoride (KF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or sulfolane. Elevated temperatures (145–190°C) facilitate the displacement of chlorine or nitro groups by fluoride ions.

- Nitro Reduction : The intermediate nitro compound is reduced using iron powder in hydrochloric acid (HCl) or catalytic hydrogenation (H₂/Pd-C) to yield the final amine.

Key Data :

- Yield : ~90% (fluorination step)

- Purity : >99% after recrystallization

- Optimal Ratio : CsF:KF = 1:2.5 (mol/mol)

Advantages : High yields and scalability for industrial production.

Limitations : Requires stringent temperature control to avoid side reactions.

Reduction of 5-Chloro-2,3-difluoronitrobenzene

Direct reduction of a pre-fluorinated nitro precursor offers a streamlined route.

Synthesis of 5-Chloro-2,3-difluoronitrobenzene

- Nitration : Chlorinated difluorobenzene derivatives undergo nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to ensure regioselectivity.

- Reduction : The nitro group is reduced via catalytic hydrogenation (H₂/Pd-C in ethanol) or chemically with iron/HCl.

Key Data :

Advantages : Avoids hazardous fluorination agents.

Limitations : Nitration requires precise temperature control to prevent polynitration.

Direct Amination of 2,3-Difluoro-5-chlorobenzene

This method employs amination of a fully halogenated arene, though regioselectivity challenges persist.

Procedure

- Substrate Preparation : 2,3-Difluoro-5-chlorobenzene is synthesized via decarboxylation of 5-chloro-2,3,6-trifluoroisophthalic acid.

- Amination : The substrate reacts with aqueous ammonia (NH₃) under high-pressure conditions (200°C, 60 hours) in the presence of a copper catalyst.

Key Data :

Advantages : Single-step amination.

Limitations : Low selectivity necessitates costly purification.

Multi-Step Synthesis via Diazotization and Sandmeyer Reaction

This approach leverages diazonium chemistry to introduce chlorine or fluorine.

Steps

- Diazotization : 2,3-Difluoroaniline is treated with sodium nitrite (NaNO₂) in HCl at 0–5°C to form the diazonium salt.

- Sandmeyer Reaction : The diazonium salt reacts with cuprous chloride (CuCl) to introduce chlorine at position 5, yielding 5-chloro-2,3-difluoroaniline.

Key Data :

Advantages : Precise control over chlorine placement.

Limitations : Multi-step process increases complexity.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Halogen Exchange | 5-Chloro-2-nitro-3-fluorobenzene | CsF/KF, DMSO, 145–190°C | 90% | >99% | High |

| Nitro Reduction | 5-Chloro-2,3-difluoronitrobenzene | H₂/Pd-C, Fe/HCl | 85–92% | 98% | Moderate |

| Direct Amination | 2,3-Difluoro-5-chlorobenzene | NH₃, Cu, 200°C | 50% | 70% | Low |

| Sandmeyer Reaction | 2,3-Difluoroaniline | NaNO₂/HCl, CuCl | 75–80% | 95% | High |

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3-difluoroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted anilines depending on the reagents used

Scientific Research Applications

Chemistry: 5-Chloro-2,3-difluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the development of new chemical entities .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, 5-Chloro-2,3-difluoroaniline is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate .

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-difluoroaniline depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological system and the nature of the target .

Comparison with Similar Compounds

Table 1: Key Properties of Chloro-Difluoroaniline Isomers

Structural Insights :

- Substituent Position Effects : The 2,3-difluoro substitution in 5-Chloro-2,3-difluoroaniline creates a steric and electronic environment distinct from its 2,4-isomer. For example, 5-Chloro-2,4-difluoroaniline is a precursor to chlorothiazide, a diuretic, due to its optimized hydrogen-bonding capacity with sulfonamide groups .

- Electronic Effects : Fluorine atoms at positions 2 and 3 increase the ring's electron deficiency compared to 3,5-difluoroaniline, making 5-Chloro-2,3-difluoroaniline more reactive toward electrophilic aromatic substitution .

Comparison with Fluoro-Nitroaniline Derivatives

highlights the impact of substituent positions in fluoroaniline isomers. For instance:

- 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline : These isomers exhibit distinct spectroscopic properties and molecular docking behaviors due to differences in dipole moments and hydrogen-bonding patterns. The nitro group's position alters electron density, affecting binding affinity to biological targets like enzymes .

- Relevance to 5-Chloro-2,3-difluoroaniline : While chlorine and nitro groups differ in electronic effects, the positional sensitivity observed in fluoro-nitroanilines underscores the importance of substituent arrangement in designing bioactive compounds .

Comparison with Sulfonamide and Benzimidazole Derivatives

- 5-Chloro-2,4-disulphamylaniline (): This compound, a diuretic precursor, demonstrates how sulfonamide groups enhance water solubility and renal carbonic anhydrase inhibition.

- Benzimidazole Derivatives (): Compounds like NCDOB incorporate chloro-difluoro-benzimidazole moieties for enzyme inhibition. The rigidity of the benzimidazole core contrasts with the planar aniline structure, affecting target selectivity .

Physicochemical Properties

- Crystal Packing: While direct data for 5-Chloro-2,3-difluoroaniline is lacking, notes that chloro- and fluoro-substituted benzofurans form hydrogen-bonded chains (C–H⋯O) and π-π interactions. Similar intermolecular forces likely govern the crystallization behavior of 5-Chloro-2,3-difluoroaniline .

- Solubility: The electron-withdrawing chloro and fluoro groups reduce solubility in polar solvents compared to non-halogenated anilines, necessitating the use of DMF or DMSO in reactions .

Biological Activity

5-Chloro-2,3-difluoroaniline (C6H4ClF2N) is a halogenated aniline compound that has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-Chloro-2,3-difluoroaniline features a benzene ring substituted with chlorine and two fluorine atoms at the 2 and 3 positions. Its molecular weight is approximately 164.54 g/mol. The presence of halogens significantly influences its lipophilicity and biological interactions, making it a valuable compound in medicinal chemistry.

The biological activity of 5-Chloro-2,3-difluoroaniline primarily involves its ability to interact with various molecular targets, including enzymes and receptors. This binding alters the activity of these targets, leading to therapeutic effects. Notably, this compound has shown potential as an enzyme inhibitor and receptor modulator , which are critical roles in drug discovery aimed at treating various diseases such as cancer and infectious diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the substitution pattern of halogens on the aniline ring significantly affects the compound's biological activity. The following table summarizes key findings related to the SAR of 5-Chloro-2,3-difluoroaniline:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-2,3-difluoroaniline | Chlorine at position 5; fluorines at positions 2 and 3 | Strong antimicrobial activity |

| 5-Bromo-2,3-difluoroaniline | Bromine instead of chlorine | Altered reactivity; varied biological effects |

| 3,5-Dichloro-2,4-difluoroaniline | More halogen substitutions | Increased potency against certain pathogens |

Antimicrobial Properties

Research indicates that 5-Chloro-2,3-difluoroaniline exhibits significant antimicrobial activity against various pathogens. For instance, it has demonstrated efficacy against Gram-negative bacteria such as Echerichia coli and Gram-positive strains like Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Anti-nociceptive Effects

In a study involving neuropathic pain models in male Sprague-Dawley rats, derivatives of this compound showed promising anti-nociceptive effects. These compounds increased the mechanical withdrawal threshold in response to pain stimuli, indicating their potential application in pain management therapies .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various substituted anilines, including 5-Chloro-2,3-difluoroaniline. Results confirmed its effectiveness against Echerichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating its potential as a lead compound for antibiotic development .

- Pain Management Research : In preclinical trials focusing on neuropathic pain, compounds derived from 5-Chloro-2,3-difluoroaniline were shown to selectively inhibit P2X3 receptors. This selectivity is crucial for developing treatments with fewer side effects compared to existing options .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2,3-difluoroaniline, and how do reaction conditions influence yield?

- Synthesis Methods :

- Halogenation-Fluorination Sequence : Starting from aniline derivatives, sequential chlorination and fluorination using reagents like Cl₂ (g) and HF/amine complexes. Temperature control (0–5°C) minimizes side reactions .

- Catalytic Amination : Substitution of nitro groups in fluorinated chlorobenzene derivatives with NH₃ under Pd/C catalysis (H₂ atmosphere, 80°C) .

- Key Factors :

- Solvent polarity (DMF vs. ethanol) affects reaction kinetics.

- Base selection (K₂CO₃ vs. NaH) influences deprotonation efficiency during fluorination .

Q. How can spectroscopic techniques (NMR, IR) differentiate 5-Chloro-2,3-difluoroaniline from its structural isomers?

- ¹⁹F NMR : Distinct chemical shifts for ortho-fluorine (δ −112 to −115 ppm) vs. meta-fluorine (δ −125 ppm) due to electron-withdrawing Cl effects .

- IR Spectroscopy : NH₂ stretching (~3450 cm⁻¹) and C-F vibrations (1220–1150 cm⁻¹) confirm functional groups. Absence of NO₂ peaks (1520 cm⁻¹) rules out nitro intermediates .

- Comparative Analysis : X-ray crystallography (if crystalline) resolves positional ambiguity of substituents .

Q. What safety protocols are critical for handling 5-Chloro-2,3-difluoroaniline in laboratory settings?

- PPE Requirements : Nitrile gloves, lab coat, and fume hood use (TLV-TWA: 0.1 mg/m³ for aniline derivatives) .

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as halogenated waste .

- Storage : Airtight containers under nitrogen, away from oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How do substituent positions (Cl, F) affect the electronic properties and reactivity of 5-Chloro-2,3-difluoroaniline?

- Hammett Analysis :

- σₚ values: Cl (−0.23), F (+0.06) predict electron-withdrawing effects at C-2/C-3, enhancing electrophilic substitution at C-5 .

- DFT Calculations :

- LUMO maps show higher electron density at the NH₂ group, favoring nucleophilic attacks (e.g., acylation) .

Q. What methodologies resolve contradictions in reported reaction outcomes for 5-Chloro-2,3-difluoroaniline derivatives?

- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (40–75%) arise from:

- Catalyst Loading : 2 mol% Pd(PPh₃)₄ vs. 5 mol% Pd(OAc)₂ alters transmetalation efficiency .

- Base Sensitivity : K₃PO₄ outperforms Na₂CO₃ in polar aprotic solvents (e.g., DMF) due to better solubility .

- Resolution Strategy :

- Design of Experiments (DoE) to optimize variables (temperature, solvent, catalyst).

- LC-MS monitoring identifies intermediates, clarifying mechanistic pathways .

Q. How can computational modeling predict the environmental persistence of 5-Chloro-2,3-difluoroaniline?

- QSPR Models :

- LogP (2.1) and Bioconcentration Factor (BCF = 120) suggest moderate bioaccumulation risk .

- Degradation Pathways :

- Photolysis t₁/₂: 48 hours under UV light (λ = 254 nm) generates 5-chloro-2-fluoroaniline as a stable byproduct .

- Ecotoxicity :

- Daphnia magna EC₅₀ = 2.8 mg/L (72h), indicating acute aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.